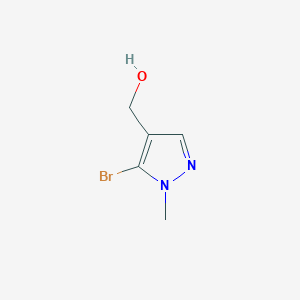
(5-bromo-1-methyl-1H-pyrazol-4-yl)methanol
描述
(5-bromo-1-methyl-1H-pyrazol-4-yl)methanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 1-position, and a hydroxymethyl group at the 4-position of the pyrazole ring.
作用机制
Target of Action
Pyrazole-bearing compounds, which include (5-bromo-1-methyl-1h-pyrazol-4-yl)methanol, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A related compound was found to have a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of related pyrazole compounds , it can be inferred that this compound may interfere with the biochemical pathways of Leishmania and Plasmodium species.
Result of Action
Related pyrazole compounds have shown significant antileishmanial and antimalarial activities , suggesting that this compound may have similar effects.
生化分析
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some pyrazole derivatives have been found to inhibit enzymes involved in oxidative stress, thereby exhibiting antioxidant activity
Cellular Effects
The cellular effects of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol are currently unknown. It is known that pyrazole derivatives can influence cell function in various ways. For example, some pyrazole derivatives have been found to affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Pyrazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol typically involves the bromination of 1-methyl-1H-pyrazole-4-carbaldehyde followed by reduction. The reaction conditions often include the use of hydrobromic acid and sodium nitrite for the bromination step, followed by reduction with a suitable reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of appropriate safety measures and optimizing reaction conditions for higher yields and purity.
化学反应分析
Types of Reactions
(5-bromo-1-methyl-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The bromine atom can be replaced by hydrogen through reduction.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.
Major Products Formed
Oxidation: (5-bromo-1-methyl-1H-pyrazol-4-yl)carboxylic acid.
Reduction: 1-methyl-1H-pyrazol-4-ylmethanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
科学研究应用
(5-bromo-1-methyl-1H-pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: It serves as a building block for the development of biologically active molecules.
Industry: Used in the production of agrochemicals and other specialty chemicals.
相似化合物的比较
Similar Compounds
1-methyl-1H-pyrazol-4-ylmethanol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
(5-chloro-1-methyl-1H-pyrazol-4-yl)methanol: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
(5-iodo-1-methyl-1H-pyrazol-4-yl)methanol: Contains an iodine atom, which is larger and more reactive than bromine.
Uniqueness
The presence of the bromine atom in (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol makes it particularly useful for certain types of chemical reactions, such as nucleophilic substitution, where bromine serves as a good leaving group.
属性
IUPAC Name |
(5-bromo-1-methylpyrazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-8-5(6)4(3-9)2-7-8/h2,9H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXXSYMFUPNKBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

